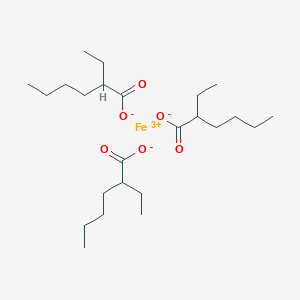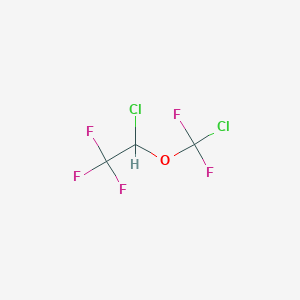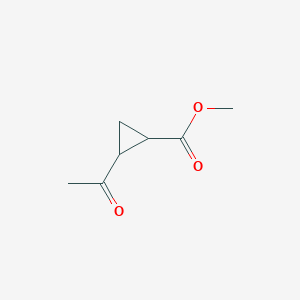
2-エチルヘキサン酸鉄(III)
概要
説明
Ferric 2-ethylhexanoate, also known as iron(III) 2-ethylhexanoate, is a compound that has been utilized in various chemical processes due to its properties as a Lewis acid catalyst. It has been specifically employed in the stereoselective Diels–Alder reaction to produce cis-2-alkoxy-3,4-dihydro-2H-pyran-4-carboxylic acid, ethyl esters with high diastereoisomeric excesses . This compound is also involved in the synthesis of other iron complexes and has been studied for its role in the polymerization of ethylene .
Synthesis Analysis
The synthesis of iron(III) 2-ethylhexanoate is not directly described in the provided papers. However, its application in the synthesis of other complexes is noted. For instance, it is used in the preparation of ferrous complexes by reacting with 2-(carboxylato)-6-iminopyridines and FeCl2 . The synthesis process typically involves combining iron salts with 2-ethylhexanoic acid under controlled conditions.
Molecular Structure Analysis
The molecular structure of iron(III) 2-ethylhexanoate has been studied, revealing a trinuclear oxido-centered iron(III) cluster with a general formula Fe3(μ3-O)(eh)6(acetone)3. Mossbauer spectra indicate two equivalent iron(III) sites and one unique iron(III) site within the molecule. The iron centers are antiferromagnetically coupled, as evidenced by variable temperature magnetic measurements .
Chemical Reactions Analysis
Iron(III) 2-ethylhexanoate is known to catalyze various chemical reactions. It has been reported as a catalyst for the oxidation of unsaturated lipids, such as ethyl linoleate, in combination with ascorbic acid 6-palmitate . Additionally, it is involved in the reaction with polysiloxanes in silicone elastomeric formulations, where it counteracts oxidative embrittlement by converting to ferric silicate and reacting to form hexanoic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of iron(III) 2-ethylhexanoate are inferred from its applications and reactions. It acts as a mild Lewis acid catalyst, indicating its ability to accept electron pairs during chemical reactions . Its role in the polymerization of ethylene suggests that it can facilitate the formation of complex molecules from simpler ones . The compound's stability at high temperatures is demonstrated by its use as a thermal stabilizer in elastomers . The antiferromagnetic coupling of its iron centers contributes to its magnetic properties .
科学的研究の応用
重合触媒
2-エチルヘキサン酸鉄(III)は、重合反応において効果的な触媒として機能します。 特に、エチレンやプロピレンの重合を開始するのを助けるポリオレフィンの製造に役立ちます 。この用途は、さまざまな産業用途に適した特定の特性を持つプラスチックを作成するために不可欠です。
ルイス酸触媒
穏やかなルイス酸として、2-エチルヘキサン酸鉄(III)は立体選択的なディールス・アルダー反応を促進します 。この反応は合成有機化学の基盤であり、医薬品や農薬の基礎となる複雑な環状構造の構築を可能にします。
チーグラー・ナッタ触媒
他の化合物と組み合わせて、2-エチルヘキサン酸鉄(III)はチーグラー・ナッタ型触媒系を形成します。 このシステムは、合成ゴムの製造に不可欠な1,3-ブタジエンの重合に役立ちます 。合成ゴムは、自動車や航空宇宙産業など、幅広い用途があります。
酸化プロセス
この化合物は、さまざまな酸化プロセスで触媒として使用されます。 有機基質の酸化を促進する役割は、医薬品やその他の高価値化学物質の開発に使用されるファインケミカルや中間体の合成に不可欠です 。
水素化反応
2-エチルヘキサン酸鉄(III)は、水素化反応の触媒としても使用されます。 これらの反応は、不飽和化合物を飽和化合物に変換するために重要であり、食品加工、石油化学、医薬品に影響を与えます 。
接着促進
この化合物は、コーティング剤やインクの接着促進剤として機能します。 接着性を向上させることで、塗料やコーティング剤の耐久性と性能を高め、特に自動車や建設業界で有益です 。
材料科学研究
材料科学では、2-エチルヘキサン酸鉄(III)は金属有機構造体(MOF)を調製するために使用されます。 MOFは、ガス貯蔵、分離技術、触媒などの潜在的な用途を持つ多孔質材料です 。
生物医学的用途
最後に、2-エチルヘキサン酸鉄(III)は生物医学研究で用途が見られます。 標的薬物送達システム、磁気共鳴画像法(MRI)造影剤、およびがんの熱療法における使用が検討されている磁性ナノ粒子の合成に使用できます 。
作用機序
Target of Action
Ferric 2-ethylhexanoate, also known as 2-ethylhexanoate;iron(3+), primarily targets the body’s iron metabolism system . Iron is an essential element involved in various metabolic processes, including oxygen transport, deoxyribonucleic acid (DNA) synthesis, and energy production . Ferric 2-ethylhexanoate is used to supplement iron in the body, particularly in cases of iron deficiency .
Mode of Action
Ferric 2-ethylhexanoate interacts with its targets by supplying iron to the body. The ferric (Fe 3+) iron is absorbed from the gastrointestinal tract by divalent metal transporter-1, and reduced to ferrous (Fe 2+) iron by ferrireductase and cytochrome b reductase 1 . Ferrous iron is stored intracellularly in ferritin and transported into the blood by ferroportin 1 . This interaction results in an increase in the body’s iron levels, which can help alleviate conditions such as iron deficiency anemia .
Biochemical Pathways
The primary biochemical pathway affected by ferric 2-ethylhexanoate is the body’s iron metabolism pathway. Iron is crucial for many metabolic pathways, such as oxygen transport, energy production, and erythropoiesis . Ferric 2-ethylhexanoate helps to increase the body’s iron levels, which can have downstream effects on these pathways. For example, increased iron levels can enhance oxygen transport and energy production, leading to improved overall health .
Pharmacokinetics
Studies on similar compounds, such as ferric carboxymaltose, suggest that systemic exposure to iron increases in a dose-proportional manner with twice-daily dosing
Result of Action
The primary result of ferric 2-ethylhexanoate’s action is an increase in the body’s iron levels. This can help to alleviate conditions such as iron deficiency anemia . Additionally, increased iron levels can enhance the function of various metabolic pathways, leading to improved overall health .
Action Environment
The action of ferric 2-ethylhexanoate can be influenced by various environmental factors. For example, the compound’s action, efficacy, and stability can be affected by factors such as the pH of the environment, the presence of other compounds, and the temperature . .
Safety and Hazards
Ferric 2-ethylhexanoate is classified as a hazardous substance. It may cause genetic defects, cancer, and damage to organs . It may also be fatal if swallowed and enters airways . Safety measures include not breathing dust/fume/gas/mist/vapours/spray, obtaining special instructions before use, and wearing protective gloves/eye protection/face protection .
将来の方向性
生化学分析
Biochemical Properties
Ferric 2-ethylhexanoate plays a role in environmental purification through its photocatalytic activity under visible light. It is involved in the generation of reactive oxygen species that degrade contaminants, including inorganics, bacteria, and large organic molecules such as dyes
Cellular Effects
The effects of Ferric 2-ethylhexanoate on cells are complex and multifaceted. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been observed that ferric ions can affect the conductivity of various types of cells .
Molecular Mechanism
The molecular mechanism of Ferric 2-ethylhexanoate involves its interaction with biomolecules and its role in enzyme activation or inhibition . It exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ferric 2-ethylhexanoate can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Ferric 2-ethylhexanoate can vary with different dosages in animal models. While specific studies on Ferric 2-ethylhexanoate are limited, it is known that iron compounds can have varying effects at different dosages .
Metabolic Pathways
Ferric 2-ethylhexanoate is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels
Transport and Distribution
Ferric 2-ethylhexanoate is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation .
Subcellular Localization
It is known that iron compounds can be localized in various subcellular compartments , but specific information on Ferric 2-ethylhexanoate is currently limited.
特性
IUPAC Name |
2-ethylhexanoate;iron(3+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C8H16O2.Fe/c3*1-3-5-6-7(4-2)8(9)10;/h3*7H,3-6H2,1-2H3,(H,9,10);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULUYRVWYCIOFRV-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H45FeO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70890632 | |
| Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7321-53-1, 68187-36-0 | |
| Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007321531 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iron, 2-ethylhexanoate tall-oil fatty acids complexes | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068187360 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexanoic acid, 2-ethyl-, iron(3+) salt (3:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70890632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron tris(2-ethylhexanoate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.994 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-Hydroxy-4-methylpyrazolo[4,3-c]pyridine](/img/structure/B127582.png)



![N-[(2R,3R,4S)-3,4,6-trihydroxy-1,5-dioxohexan-2-yl]acetamide](/img/structure/B127595.png)




![4-Pyridinecarboxamide, N-[2-(nitrooxy)ethyl]-](/img/structure/B127615.png)
